molecular formula C10H11F3N2 B1401849 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine CAS No. 1713160-37-2

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1401849
CAS No.: 1713160-37-2
M. Wt: 216.2 g/mol
InChI Key: ZZRASTWKDWYXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to its specific combination of a pyrrolidine group and a trifluoromethyl group on a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS No. 1713160-37-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group and the pyrrolidine moiety contribute to its distinct pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C8H10F3N\text{C}_8\text{H}_{10}\text{F}_3\text{N}

Molecular Structure:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
  • Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
  • Trifluoromethyl Group: A functional group (-CF3) that enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an antagonist or modulator in several biological pathways, particularly those involving G-protein-coupled receptors (GPCRs) and ion channels.

Analgesic Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant analgesic effects. For instance, a related compound demonstrated high antagonistic activity against the TRPV1 receptor, which is crucial for pain sensation. This suggests that this compound may also possess similar properties, potentially providing relief in neuropathic pain models .

Antimicrobial Activity

Compounds containing the pyridine and pyrrolidine moieties have shown promising antimicrobial activities. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways .

Case Studies

  • TRPV1 Antagonism : A study on related pyridine derivatives found that they effectively blocked capsaicin-induced activation of TRPV1, leading to reduced pain responses in animal models. This highlights the potential of this compound in developing new analgesics .
  • Antibacterial Activity : In vitro tests showed that pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating a robust antibacterial profile .

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivity TypeIC50 / MIC (µg/mL)Reference
This compoundTRPV1AntagonistNot specified
Compound 24 STRPV1Antagonist0.4 nM
Pyrrole Benzamide DerivativeStaphylococcus aureusAntibacterial3.12 - 12.5

Properties

IUPAC Name

3-pyrrolidin-1-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-8(4-3-5-14-9)15-6-1-2-7-15/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRASTWKDWYXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.